2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride
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Overview
Description
2-(tert-Butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride is a chemical compound that belongs to the class of substituted phenylpropanones It is characterized by the presence of a tert-butylamino group, a chloro-substituted phenyl ring, and a hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride typically involves multiple steps, including the formation of the phenylpropanone backbone, introduction of the chloro and hydroxypropyl groups, and the addition of the tert-butylamino group. Common reagents used in these reactions include chloroform, tert-butylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenylpropanones with various functional groups.
Scientific Research Applications
2-(tert-Butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylamino group may interact with active sites on enzymes, while the chloro and hydroxypropyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)-3’,4’-dichloropropiophenone-d9 Hydrochloride
- 2-(tert-Butylamino)-3’,4’-dichloropropiophenone
Uniqueness
Compared to similar compounds, 2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride is unique due to the presence of the hydroxypropyl side chain, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H25Cl2NO2 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-11(18-16(2,3)4)15(20)13-8-7-12(6-5-9-19)14(17)10-13;/h7-8,10-11,18-19H,5-6,9H2,1-4H3;1H |
InChI Key |
XTTBSQWDDGJPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)CCCO)Cl)NC(C)(C)C.Cl |
Origin of Product |
United States |
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